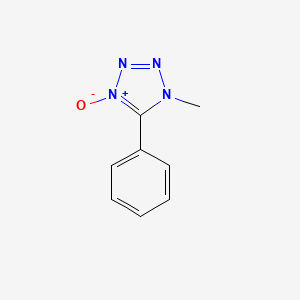
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
The synthesis of 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired tetrazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. Its high nitrogen content and electron-rich nature allow it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be compared with other tetrazole derivatives, such as:
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring but differ in their substituents, affecting their reactivity and applications.
Tetrazole-based drugs: Compounds like losartan and cefazolin contain the tetrazole moiety and are used in medicinal chemistry for their bioisosteric properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90040-47-4 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-methyl-4-oxido-5-phenyltetrazol-4-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-8(12(13)10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
ZPEXMTJLVPGKTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=[N+](N=N1)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
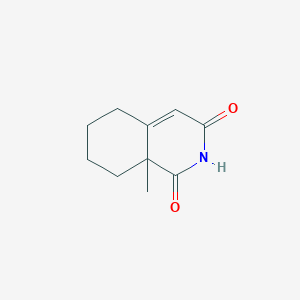
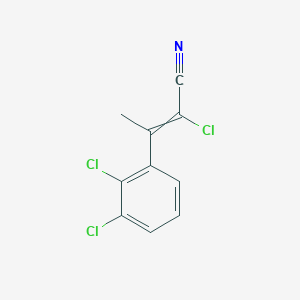
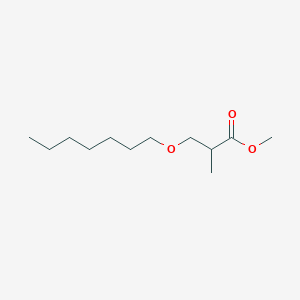
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
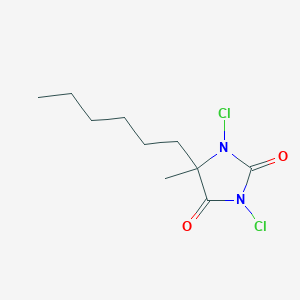
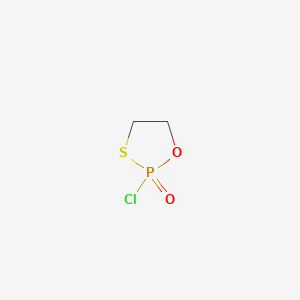

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
